1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol

Catalog No.
S1527396
CAS No.
6740-87-0
M.F
C13H16ClNO
M. Wt
237.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol

CAS Number

6740-87-0

Product Name

1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol

IUPAC Name

1-[C-(2-chlorophenyl)-N-methylcarbonimidoyl]cyclopentan-1-ol

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

InChI

InChI=1S/C13H16ClNO/c1-15-12(13(16)8-4-5-9-13)10-6-2-3-7-11(10)14/h2-3,6-7,16H,4-5,8-9H2,1H3

InChI Key

FJGPXUPMNZOTLX-UHFFFAOYSA-N

SMILES

CN=C(C1=CC=CC=C1Cl)C2(CCCC2)O

Synonyms

USP Ketamine Related Compound A;

Canonical SMILES

CN=C(C1=CC=CC=C1Cl)C2(CCCC2)O

The exact mass of the compound 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol (CAS 6740-87-0), an alicyclic α-hydroxyimine, is the critical immediate precursor and primary pharmacopeial impurity associated with the synthesis of the dissociative anesthetic ketamine. Industrially, it is valued for its specific ability to undergo a high-yield thermal ring-expansion (Stevens rearrangement) to form the 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone core. In procurement contexts, this compound is primarily sourced either as a bulk intermediate for active pharmaceutical ingredient (API) manufacturing—compatible with both legacy batch and modern continuous-flow reactors—or as a highly purified certified reference material (USP Related Compound A / EP Impurity A) necessary for regulatory compliance in analytical impurity profiling [1].

Substituting 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol with generic imines, unchlorinated analogs, or alternative halogenated precursors fundamentally disrupts both synthesis and quality control workflows. In API manufacturing, the exact 2-chloro substitution and cyclopentanol ring structure are sterically and electronically required to drive the specific thermal ring expansion that yields the correct cyclohexanone API; analogs fail to rearrange or produce inactive off-target derivatives [1]. In pharmaceutical quality control, generic substitutes cannot be used to calibrate HPLC or GC-MS equipment for impurity profiling, as regulatory bodies (USP/EP) mandate the exact structural match (Ketamine Impurity A) to accurately quantify residual precursor levels below the strict 0.1% threshold .

Precursor Suitability: Thermal Ring Expansion vs. Direct Amination Routes

When selecting a synthetic route for ketamine API manufacturing, the thermal rearrangement of 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol offers significantly higher atom economy compared to alternative pathways. Direct amination of 2-bromo-2-(2-chlorophenyl)cyclohexanone suffers from low atomic economy, requiring excess liquid methylamine and copper bromide under harsh conditions (-40 °C to 180 °C). In contrast, the alicyclic α-hydroxyimine precursor (CAS 6740-87-0) undergoes a single-step thermal ring expansion that incorporates all atoms of the precursor into the final cyclohexanone core, dramatically reducing hazardous reagent waste and improving overall synthetic efficiency [1].

Evidence DimensionAtom Economy and Reagent Dependency
Target Compound DataSingle-step thermal rearrangement with near 100% atom economy (no excess amination reagents required)
Comparator Or Baseline2-bromo-2-(2-chlorophenyl)cyclohexanone route (requires excess liquid methylamine and copper bromide)
Quantified DifferenceEliminates the need for excess hazardous amination reagents and heavy metal catalysts while maximizing atom retention.
ConditionsIndustrial API synthesis (thermal rearrangement at ~175-180 °C vs. bromination/amination at -40 to 180 °C)

Procuring this specific alicyclic α-hydroxyimine enables a highly efficient, single-step thermal rearrangement to the API, bypassing the hazardous reagents and poor atom economy of alternative halogenated precursors.

Processability: Free Base vs. Hydrochloride Salt in Thermal Rearrangement

For advanced manufacturing, particularly in continuous-flow systems, the free base form of 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol (CAS 6740-87-0) is highly preferred over its hydrochloride salt (CAS 90717-16-1). The free base can be directly dissolved in solvents like ethanol or high-boiling hydrocarbons and subjected to thermal rearrangement at 175 °C, achieving high yields (e.g., ~70% in 5-minute residence times in capillary reactors). Conversely, the hydrochloride salt resists the necessary ring expansion unless subjected to a prior neutralization step, which adds process time, generates salt waste, and risks clogging microreactor channels [1].

Evidence DimensionPre-processing Requirements for Ring Expansion
Target Compound DataFree Base (CAS 6740-87-0): Direct thermal rearrangement (5-minute residence time in flow at 175 °C)
Comparator Or BaselineHydrochloride Salt (CAS 90717-16-1): Requires prior neutralization/freebasing
Quantified DifferenceEliminates one complete synthetic workup step and prevents salt precipitation in flow reactors.
ConditionsContinuous flow capillary reactor (PFA, 175 °C, 250 psi) or high-temperature batch processing

Procuring the free base form streamlines the final API synthesis step by eliminating unnecessary acid-base workup and reducing reactor cycle times.

Reproducibility: Certified Reference Standard vs. Crude Intermediate for QC

In pharmaceutical quality control, accurate quantification of residual precursors is legally mandated. Procuring a certified reference standard of 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol (USP Related Compound A / EP Impurity A) guarantees >99.8% purity. This high purity provides a reliable baseline resolution for quantifying impurities at the ≤0.1% regulatory limit. In contrast, utilizing a crude, laboratory-synthesized intermediate introduces overlapping chromatographic peaks (e.g., from unreacted cyclopentyl Grignard reagents or 2-chlorobenzonitrile) that invalidate HPLC and GC-MS system suitability tests, leading to batch release failures .

Evidence DimensionCalibration Accuracy for Pharmacopeial Compliance
Target Compound DataCertified Standard: >99.8% purity, enabling exact quantification at ≤0.1% limits
Comparator Or BaselineCrude Intermediate: Variable purity with interfering unreacted starting materials
Quantified DifferenceEnsures baseline chromatographic resolution and strict compliance with USP/EP <0.1% impurity thresholds.
ConditionsHPLC/GC-MS impurity profiling for API batch release

Pharmaceutical quality control laboratories must procure the certified high-purity standard to legally release API batches, as crude substitutes fail pharmacopeial validation.

Continuous-Flow API Manufacturing

Due to its excellent solubility as a free base and its ability to undergo rapid thermal ring expansion without prior neutralization, 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol is a highly efficient precursor for modern continuous-flow synthesis of ketamine. It allows manufacturers to reduce residence times from 12–24 hours (in batch) down to approximately 5 minutes in pressurized capillary reactors, significantly increasing throughput and safety [1].

Pharmacopeial Quality Control and Batch Release Testing

As the designated EP Impurity A and USP Related Compound A, highly purified grades of this compound are strictly required for the analytical profiling of ketamine API batches. It serves as the primary calibration standard in HPLC and GC-MS workflows to ensure that residual precursor levels remain below the 0.1% regulatory limit, a requirement that cannot be met using crude intermediates or generic analogs .

High-Atom-Economy Batch Synthesis

For legacy batch manufacturing facilities, utilizing this specific alicyclic α-hydroxyimine enables a highly efficient thermal rearrangement pathway. Compared to alternative bromination/amination routes, this precursor maximizes atom economy by incorporating the entire molecular framework into the final API during the thermal step, eliminating the need for excess hazardous reagents like liquid methylamine or heavy metal catalysts [2].

XLogP3

2.8

UNII

HGI99H315N

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (50%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

6740-87-0

Dates

Last modified: 08-15-2023

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